TH287

Übersicht

Beschreibung

TH287 ist ein potenter und selektiver Inhibitor der MutT-Homolog 1 (MTH1), auch bekannt als Nudix-Hydrolase 1 (NUDT1). MTH1 ist ein Enzym, das oxidierte Nukleotide hydrolysiert, wodurch ihre Einarbeitung in die DNA verhindert und Zellen vor oxidativem Schaden geschützt werden. This compound hat sich als vielversprechender Chemotherapeutika erwiesen, da es Krebszellen selektiv angreifen kann, während normale Zellen geschont werden .

Wissenschaftliche Forschungsanwendungen

TH287 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Krebsforschung: This compound wird verwendet, um die Rolle von MTH1 beim Überleben von Krebszellen zu untersuchen und neue Krebstherapien zu entwickeln.

Entwicklung von Radiotracern: This compound wurde radioaktiv markiert und als Radiotracer zur Darstellung der MTH1-Aktivität in Krebszellen verwendet.

Arzneimittelentwicklung: This compound dient als Leitverbindung zur Entwicklung neuer Inhibitoren von MTH1 und verwandten Enzymen.

Biologische Studien: This compound wird verwendet, um die biologischen Funktionen von MTH1 und seine Rolle bei zellulären Oxidationsstressantworten zu untersuchen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Aktivität von MTH1 hemmt. Die Verbindung bindet an die aktive Stelle von MTH1 und bildet Wasserstoffbrückenbindungen mit Schlüssel-Aminosäuren wie Asn33 und Asp119. Diese Bindung stabilisiert das Enzym in einer geschlossenen Konformation und verhindert die Hydrolyse von oxidierten Nukleotiden. Infolgedessen reichern sich oxidierte Nukleotide in Krebszellen an, was zu DNA-Schäden und Zelltod führt .

Wirkmechanismus

- MTH1 plays a critical role in preventing the incorporation of oxidized purine nucleotides (such as 8-oxo-2ʹ-deoxyguanosine-5ʹ-triphosphate) into cellular DNA by converting them into corresponding nucleoside monophosphates .

- Despite its initial identification as a potential cancer therapeutic target, recent research suggests that MTH1 is not essential for cancer cell survival .

- TH287 selectively inhibits MTH1 with an impressive IC50 of 0.8 nM .

- Interestingly, proteomic profiling revealed that tubulin is the primary target of this compound, responsible for its antitumor effects. This occurs despite this compound’s nanomolar MTH1-inhibitory activity in vitro .

Target of Action

Mode of Action

Biochemische Analyse

Biochemical Properties

TH287 plays a pivotal role in biochemical reactions by targeting and inhibiting the activity of MTH1. MTH1 is responsible for hydrolyzing oxidized nucleoside triphosphates, such as 8-oxo-dGTP, into their corresponding monophosphates, thus preventing their incorporation into DNA. The inhibition of MTH1 by this compound leads to the accumulation of oxidized nucleotides, which can cause DNA damage and cell death in cancer cells. This compound maintains significant hydrogen bonds with key amino acids in the MTH1 binding site, such as Asn33 and Asp119, stabilizing the binding site and inducing a closed conformation of the enzyme .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, this compound induces oxidative stress by increasing the levels of reactive oxygen species (ROS), leading to oxidative DNA damage. This compound also disrupts mitochondrial homeostasis, causing an accumulation of dysfunctional mitochondria and a shift towards glycolysis for energy production. Additionally, this compound has been shown to cause mitotic arrest, further undermining cell survival and proliferation . These effects collectively contribute to the antitumor activity of this compound.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of MTH1, where it forms stable hydrogen bonds with key residues such as Asn33 and Asp119. This binding stabilizes the enzyme in a closed conformation, effectively inhibiting its activity. By preventing MTH1 from hydrolyzing oxidized nucleotides, this compound promotes the incorporation of these damaged nucleotides into DNA, leading to increased DNA damage and cell death. Additionally, this compound has been found to target tubulin, contributing to its antitumor effects by disrupting microtubule dynamics and inducing mitotic arrest .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound induces a rapid increase in oxidative stress and DNA damage in cancer cells. Over time, the accumulation of dysfunctional mitochondria and the shift towards glycolysis become more pronounced. Long-term exposure to this compound can lead to sustained mitotic arrest and a decrease in cell viability. The stability and degradation of this compound in vitro and in vivo have been studied, with findings indicating that the compound remains stable and retains its inhibitory activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits MTH1 activity and induces oxidative stress in tumor cells without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including increased oxidative DNA damage and apoptosis in normal cells. Threshold effects have been observed, where a certain dosage is required to achieve the desired antitumor activity without causing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the detoxification of oxidized nucleotides. By inhibiting MTH1, this compound prevents the hydrolysis of oxidized nucleoside triphosphates, leading to their accumulation and incorporation into DNA. This disruption of nucleotide metabolism results in increased DNA damage and cell death in cancer cells. The metabolic flux and levels of metabolites are significantly altered in the presence of this compound, further contributing to its antitumor effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound exhibits high affinity for MTH1, allowing it to effectively target and inhibit the enzyme in cancer cells. In vivo studies have shown that this compound can penetrate the blood-brain barrier and accumulate in brain tissues, making it a potential candidate for treating brain tumors. The distribution of this compound in other tissues, such as the kidney and heart, has also been observed, with rapid clearance from these organs .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with MTH1 and other target proteins. The compound’s activity is influenced by its localization, as it needs to be in close proximity to MTH1 to exert its inhibitory effects. Post-translational modifications and targeting signals may play a role in directing this compound to specific cellular compartments, enhancing its efficacy in inhibiting MTH1 and inducing oxidative stress in cancer cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TH287 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernpyrimidinstruktur. Die wichtigsten Schritte umfassen:

Bildung des Pyrimidinkerns: Dies wird typischerweise durch eine Kondensationsreaktion zwischen einem geeigneten Aldehyd und einem Guanidin-Derivat erreicht.

Einführung der Dichlorphenylgruppe: Dieser Schritt beinhaltet die Substitution von Wasserstoffatomen am Pyrimidinring durch Dichlorphenylgruppen unter Verwendung geeigneter Reagenzien und Katalysatoren.

Methylierung: Der letzte Schritt beinhaltet die Methylierung des Pyrimidinstickstoffs, um this compound zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Batchreaktionen: Großtechnische Batchreaktionen werden zur Synthese der Zwischenprodukte verwendet.

Reinigung: Die Zwischenprodukte und das Endprodukt werden mit Techniken wie Kristallisation und Chromatographie gereinigt.

Qualitätskontrolle: Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um Reinheit und Konsistenz zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

TH287 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel und Katalysatoren.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von this compound .

Vergleich Mit ähnlichen Verbindungen

TH287 wird mit anderen MTH1-Inhibitoren wie TH588 und TH650 verglichen. Die wichtigsten Unterschiede umfassen:

This compound: Zeigt aufgrund seiner Methylierung die höchste inhibitorische Aktivität mit einem IC50 von 0,8 nM.

TH588: Hat eine Cyclopropylsubstitution, was zu einer geringfügig reduzierten inhibitorischen Aktivität (IC50 von 5,0 nM) führt.

Diese Vergleiche heben die einzigartigen Strukturmerkmale von this compound hervor, die zu seiner hohen Potenz und Selektivität als MTH1-Inhibitor beitragen.

Biologische Aktivität

TH287 is a potent inhibitor of the MTH1 protein, which plays a crucial role in the survival of cancer cells by preventing the accumulation of oxidative DNA damage. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and significant research findings.

This compound primarily targets the MTH1 enzyme, which hydrolyzes oxidized nucleotides to prevent their incorporation into DNA. By inhibiting MTH1, this compound leads to increased levels of 8-oxo-dG (an oxidized form of guanine) in DNA, which is associated with oxidative stress and subsequent cell death. This mechanism is particularly relevant in cancer cells where MTH1 is often overexpressed, making them more susceptible to oxidative damage when MTH1 is inhibited .

Efficacy in Cancer Models

Table 1: Efficacy of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Gastric Cancer | GCa cells | 2.2 | Induces apoptosis via PI3K/AKT signaling |

| Lung Cancer | H460 | 3.04 | Increases oxidative DNA damage |

| Melanoma | Patient-derived | - | Induces cell cycle arrest |

| HeLa Cells | HeLa | - | Disrupts microtubule networks |

Case Study: Gastric Cancer

In a study focusing on gastric cancer, this compound was shown to suppress tumor development by affecting the PI3K/AKT signaling pathway. The compound induced apoptosis and inhibited cell proliferation in gastric cancer cells, highlighting its potential as an anticancer agent .

Case Study: Lung Cancer

In lung cancer models (H460 and H522 cell lines), this compound not only induced apoptosis but also increased levels of oxidative DNA damage. This suggests that this compound could be an effective treatment option for lung cancers that exhibit resistance to conventional therapies .

Research Findings

Recent studies have provided substantial evidence regarding the biological activity and pharmacokinetics of this compound:

- Binding Affinity : this compound has a dissociation constant () of 1.97 ± 0.18 nM in glioblastoma cells (U251MG), indicating a high affinity for MTH1 .

- Inhibition Profile : The compound exhibits an IC50 value of 2.2 nM for inhibiting MTH1 hydrolase activity, outperforming other known inhibitors like (S)-crizotinib .

- Pharmacokinetics : In preclinical studies on mice, this compound demonstrated a half-life () of ≤3.5 hours with a maximum concentration () ranging from 0.82 to 338 μM depending on the administration route .

Eigenschaften

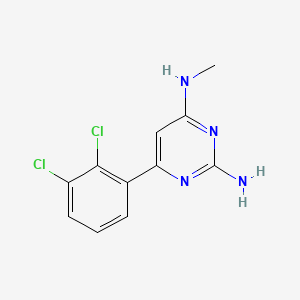

IUPAC Name |

6-(2,3-dichlorophenyl)-4-N-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4/c1-15-9-5-8(16-11(14)17-9)6-3-2-4-7(12)10(6)13/h2-5H,1H3,(H3,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWCXPXBBITYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=C1)C2=C(C(=CC=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609960-30-6 | |

| Record name | TH-287 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609960306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TH-287 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6DCB5MSM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: TH287 is a potent and selective inhibitor of the enzyme MutT homolog 1 (MTH1). [, , ] MTH1 normally functions to sanitize the cellular nucleotide pool by hydrolyzing oxidized dNTPs, such as 8-oxo-dGTP, preventing their incorporation into DNA. [, ] By inhibiting MTH1, this compound allows the accumulation of oxidized dNTPs, leading to DNA damage and ultimately cell death, particularly in cancer cells. [, , ]

ANone: this compound is a small molecule with the chemical name 6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine. While the provided abstracts do not explicitly state its molecular formula and weight, these can be deduced from its chemical structure:

A: Yes, this compound has demonstrated anti-tumor activity in preclinical studies. In vitro, this compound inhibits the proliferation of various cancer cell lines, including glioblastoma, gastric cancer, and bladder cancer cells. [, , ] In vivo, this compound exhibits therapeutic responses in patient-derived mouse xenografts. []

A: While the provided abstracts do not specifically address resistance mechanisms to this compound, research suggests that the existence of MTH1-independent 8-oxodGTPase activity in cancer cells could potentially contribute to resistance by compensating for the inhibition of MTH1. []

A: One abstract mentions the development and validation of a method for quantifying this compound in mice plasma for pharmacokinetic studies, although the specific technique is not described. [] High-performance liquid chromatography (HPLC) is used to assess the purity of recombinant hMTH1 protein used in activity assays with this compound. []

ANone: The provided abstracts primarily focus on the preclinical development of this compound and do not present detailed information about its toxicological profile or long-term effects.

A: Researchers have explored the use of pH-sensitive polymeric nanoparticles for the co-delivery of this compound with the anticancer drug sodium arsenite for oral squamous cell carcinoma. [] Another study reports utilizing hyaluronic acid-based mesoporous silica nanoparticles to deliver this compound and MDR1 siRNA for oral cancer treatment. [] These strategies aim to improve the delivery and efficacy of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.